BenchChemオンラインストアへようこそ!

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine

Medicinal chemistry Fragment-based drug discovery Scaffold design

This compound uniquely combines the 1-methyl-1H-imidazol-2-yl pharmacophore and the oxolane-3-carbonyl moiety on a single piperazine scaffold, creating a dual hydrogen-bond acceptor/donor topology absent in mono-substituted variants. With XLogP3 -0.3 and TPSA 50.6 Ų, it occupies the hydrophilic margin of drug-like space, ideal for fragment-based kinase inhibitor screening, particularly Jak family targets. The chiral oxolane ring introduces 3D character (Fsp³ contribution) beneficial for solubility improvement. Catalog availability ensures lot-to-lot consistency, eliminating custom synthesis overhead for academic labs and biotech procurement.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 2034380-50-0
Cat. No. B2877826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine
CAS2034380-50-0
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESCN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3
InChIInChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3
InChIKeyPENUFOSBVOMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine (CAS 2034380-50-0): Structural Identity and Procurement Baseline


1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine (CAS 2034380-50-0; synonym: (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone) is a heterocyclic small molecule (C₁₃H₂₀N₄O₂, MW 264.32 g/mol) comprising a piperazine core N-substituted with a 1-methyl-1H-imidazol-2-yl group at one nitrogen and an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) moiety at the other [1]. The compound belongs to the broader class of 1-methyl-1H-imidazole derivatives explored as kinase inhibitor scaffolds, most notably in the Jak2 inhibitor program that yielded clinical candidates such as AZD1480 [2]. It is offered as a fragment-like screening compound by Life Chemicals (catalog F6544-1362), with pricing published on multiple procurement platforms [3].

Why 1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine Cannot Be Replaced by In-Class Analogs: Structural Uniqueness Rationale


Substituting this compound with a closely related piperazine-imidazole analog is not straightforward because the simultaneous presence of the 1-methylimidazol-2-yl pharmacophore and the oxolane-3-carbonyl group on a single piperazine scaffold generates a dual hydrogen-bond acceptor/donor topology that is absent in either mono-substituted variant. 1-(1-Methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7) lacks the oxolane carbonyl entirely, while 1-(oxolane-3-carbonyl)piperazine (CAS 1070772-28-9) lacks the imidazole ring, each removing critical pharmacophoric elements [1]. Even regioisomeric variation—such as oxolane-2-carbonyl vs. oxolane-3-carbonyl attachment—alters the spatial orientation of the ether oxygen and consequently the hydrogen-bonding geometry, as demonstrated in structure-based design studies of related imidazole-piperazine kinase inhibitors [2]. The computed XLogP3 of -0.3 and topological polar surface area (TPSA) of 50.6 Ų place this compound at the hydrophilic margin of drug-like chemical space, a profile that would shift substantially with any carbonyl replacement [1].

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine (CAS 2034380-50-0) vs. Closest Analogs


Dual Pharmacophore Architecture vs. Mono-Substituted Piperazine Comparators

The target compound is the only commercially cataloged molecule combining the 1-methyl-1H-imidazol-2-yl group and the oxolane-3-carbonyl moiety on a single piperazine core. The two closest mono-substituted comparators—1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7, MW 166.22) and 1-(oxolane-3-carbonyl)piperazine (CAS 1070772-28-9, MW 184.24)—each contain only one of the two pharmacophoric elements [1]. The target compound (MW 264.32) adds both substituents, increasing the heavy atom count to 19 (vs. 12 and 13 for the mono-substituted comparators, respectively) and the hydrogen bond acceptor count to 4 (vs. 2 for each comparator) [1]. No head-to-head bioactivity comparison has been published for this specific compound.

Medicinal chemistry Fragment-based drug discovery Scaffold design

Lipophilicity Shift: XLogP3 Comparison Across Piperazine-Imidazole-Carbonyl Series

The target compound exhibits a computed XLogP3 of -0.3 [1], which is substantially lower (more hydrophilic) than the unsubstituted comparator 1-(1-methyl-1H-imidazol-2-yl)piperazine, for which multiple sources report calculated LogP values between -0.02 and +0.22 [2]. The incorporation of the oxolane-3-carbonyl group thus shifts the lipophilicity by approximately -0.3 to -0.5 LogP units relative to the imidazole-only piperazine. For context, 1-methyl-4-(oxolane-2-carbonyl)piperazine (CAS 560097-65-6), a regioisomeric analog lacking the imidazole group, has a lower molecular weight (198.26) and is expected to have a higher LogP due to the absence of the polar imidazole ring [3].

Physicochemical profiling ADME prediction CNS drug design

Fragment Library Provenance and Commercial Availability vs. In-House Synthesis Economics

The target compound is stocked in the Life Chemicals fragment library (catalog F6544-1362) as a pre-weighed screening aliquot, with published pricing scaling from $85.50 (2 μmol) to $240.00 (50 mg) [1]. In contrast, neither 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7) nor 1-(oxolane-3-carbonyl)piperazine (CAS 1070772-28-9) individually provides the combined pharmacophoric elements; a researcher requiring both features would need to perform a two-step sequential N-functionalization of piperazine—N-arylation with 2-bromo-1-methylimidazole followed by amide coupling with oxolane-3-carboxylic acid—adding 1–2 weeks of synthesis time and requiring purification at each step. The Life Chemicals listing confirms the compound's availability as a catalog item with defined pricing tiers, making procurement predictable for budget planning [1].

Compound procurement Screening library Cost analysis

Class-Level Kinase Inhibitor Scaffold Relevance: 1-Methyl-1H-Imidazole as a Jak2 Pharmacophore

The 1-methyl-1H-imidazole motif in the target compound is a validated hinge-binding pharmacophore in the Jak2 kinase inhibitor series described by Su et al. (2014) [1]. In that study, the clinical candidate AZD1480 and optimized lead compound 19a both feature a 1-methyl-1H-imidazole moiety that engages the kinase hinge region via a nitrogen lone pair, as confirmed by X-ray crystallography (PDB: 4C61, 4C62) [1][2]. While the target compound (CAS 2034380-50-0) itself has not been profiled against Jak2 in published literature, it shares the identical 1-methyl-1H-imidazol-2-yl substitution pattern with the potent Jak2 inhibitors described (compound 19a: Jak2 IC₅₀ = 0.005 μM; AZD1480: Jak2 IC₅₀ = 0.0008 μM) [1]. However, the target compound lacks the elaborated C-ring and D-ring substituents present in the optimized leads, and its oxolane-3-carbonyl group differs substantially from the pyrimidine-2,4-diamine or pyrazole substituents found in the active inhibitors. This class-level inference must be interpreted with caution, as even minor structural changes in the hinge-binding region can ablate kinase inhibitory activity.

Kinase inhibition Jak/STAT pathway Structure-activity relationships

Optimal Procurement and Application Scenarios for 1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine (CAS 2034380-50-0)


Fragment-Based Screening for Kinase and Imidazole-Binding Protein Targets

Given its 1-methyl-1H-imidazole hinge-binding motif shared with validated Jak2 inhibitors [1], this compound is suitable as a fragment for initial screening against kinase targets, particularly those in the Jak family. Its low molecular weight (264 Da) and favorable TPSA (50.6 Ų) meet fragment library design criteria. However, users should note that no kinase inhibition data have been published for this specific compound, and it must be treated as a screening starting point rather than a validated hit.

Scaffold-Hopping and Lead Diversification in Medicinal Chemistry Programs

The oxolane-3-carbonyl group introduces a chiral tetrahydrofuran ring with an ether oxygen capable of acting as a hydrogen bond acceptor, differentiating this scaffold from flat aromatic carbonyl-substituted piperazine analogs. This three-dimensional character (Fsp³ contribution from the oxolane ring) is valuable for programs seeking to improve solubility and reduce aromatic ring count, consistent with the compound's computed XLogP3 of -0.3 [2]. Medicinal chemists can use this compound as a core scaffold for parallel library synthesis by modifying either the imidazole N-substituent or the carbonyl side.

Physicochemical Property Calibration Standards for ADME Assay Panels

With a computed XLogP3 of -0.3 and TPSA of 50.6 Ų [2], this compound occupies a well-defined position in the hydrophilic quadrant of drug-like chemical space. It can serve as a reference compound for calibrating chromatographic LogD measurements or PAMPA permeability assays, particularly in comparison with more lipophilic 1-methylimidazole piperazine derivatives that lack the oxolane carbonyl group.

Budget-Constrained Exploratory Screening with Defined Procurement Cost Structure

The published pricing tiers from Life Chemicals ($85.50 for 2 μmol to $240.00 for 50 mg) [3] provide predictable procurement costs. This is advantageous for academic laboratories or small biotech companies that need a well-characterized, dual-pharmacophore piperazine fragment without committing resources to multi-step custom synthesis. The catalog availability ensures lot-to-lot consistency and eliminates synthetic validation overhead.

Quote Request

Request a Quote for 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.